3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride
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Overview
Description
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an oxatriazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the oxatriazolium ring. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, known for its herbicidal properties.
N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea: Similar structure with potential antimicrobial activity.
Uniqueness
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride is unique due to its oxatriazolium ring, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7Cl3N4O |
---|---|
Molecular Weight |
269.5 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2H-oxatriazol-2-ium-5-amine;chloride |
InChI |
InChI=1S/C7H6Cl2N4O.ClH/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13;/h1-3,12H,(H2,10,11);1H |
InChI Key |
YSENAPFQBADHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2[NH2+]OC(=N2)N)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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